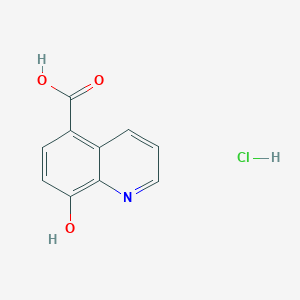

8-Hydroxyquinoline-5-carboxylic acid hydrochloride

Description

Historical Context and Discovery

The development of this compound traces its origins to the foundational work on 8-hydroxyquinoline itself, which was first synthesized by Hugo Weidel and his student Albert Cobenzl in 1880. These pioneering chemists achieved this breakthrough by decarboxylating oxycinchoninic acid derived from cinchonine, initially characterizing the resulting compound as melting at approximately 70 degrees Celsius. The researchers initially identified the presence of a hydroxyl group on the benzene ring and termed their discovery "oxyquinoline" and "alpha-quinophenol," though the precise structural positioning remained unclear at that time.

The subsequent year marked significant advances in synthetic methodologies when Zdenko Hans Skraup developed alternative synthetic routes to substituted quinolines from substituted phenols, ultimately identifying three distinct isomers of oxyquinoline and successfully elucidating the complete structure of 8-hydroxyquinoline. Concurrent investigations by Otto Fischer and his student Karl Bedall independently synthesized the compound from sulfonic acid precursors, though their initial structural assignment proved incorrect. By 1888, the compound had found practical application in the synthesis of azo dyes, demonstrating its early commercial relevance.

The evolution toward carboxylic acid derivatives of 8-hydroxyquinoline gained momentum in the 1920s with the discovery of insoluble chelates of 8-hydroxyquinoline. This period established the foundation for subsequent modifications aimed at enhancing both the chemical versatility and biological activity of the parent scaffold. The specific development of 8-hydroxyquinoline-5-carboxylic acid and its hydrochloride salt emerged from systematic structure-activity relationship studies designed to optimize both water solubility and biological activity while preserving the essential metal-chelating capabilities of the quinoline core.

Fundamental Chemical Characteristics

This compound exhibits a molecular formula of C₁₀H₈ClNO₃ with a molecular weight of 225.63 grams per mole, as documented in the PubChem database under the Compound Identification Number 122163420. The compound presents as a white to off-white crystalline powder with enhanced water solubility compared to its non-salt counterparts, a characteristic particularly valuable for biological applications and pharmaceutical formulations.

The structural architecture of this molecule combines several functionally significant elements: the quinoline heterocyclic ring system provides the foundational aromatic framework, the hydroxyl group at position 8 serves as a critical metal-binding site, the carboxylic acid functionality at position 5 enhances both water solubility and potential for additional chemical modifications, and the hydrochloride salt formation further improves aqueous solubility while maintaining chemical stability. This combination of functional groups creates a versatile platform for both coordination chemistry applications and biological interactions.

The metal-binding properties of 8-hydroxyquinoline derivatives represent one of their most distinctive characteristics. The parent 8-hydroxyquinoline structure binds to transition metal ions through its oxygen and nitrogen donor atoms, forming stable five-membered chelate rings. In the case of 8-hydroxyquinoline-5-carboxylic acid derivatives, this chelation capability is preserved while the carboxylic acid group provides additional coordination possibilities and significantly enhances the compound's physicochemical properties.

Spectroscopic characterization reveals distinctive features that confirm the structural integrity of the molecule. Infrared spectroscopy typically shows characteristic absorption bands corresponding to the quinoline ring system, the hydroxyl group, and the carboxylic acid functionality. Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule, while mass spectrometry confirms the molecular weight and fragmentation patterns consistent with the proposed structure.

Significance in Modern Chemical Research

The contemporary relevance of this compound in chemical research spans multiple interconnected domains, with particular prominence in medicinal chemistry, biochemical investigations, and materials science applications. The compound's designation as IOX1 in the research literature reflects its established role as a broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases, particularly the Jumonji C domain histone demethylases.

The significance of this compound in epigenetic research cannot be overstated, as it functions as a cell-permeable inhibitor of multiple histone demethylases with demonstrated activity against JMJD3, JMJD1A, JMJD2A, JMJD2E, JMJD2C, and UTX enzymes. The inhibition constants for these enzymes range from 0.07 to 1.0 micromolar, demonstrating both potency and selectivity that make this compound an invaluable research tool. Co-crystal structures with JMJD2A, JMJD3, and Factor Inhibiting Hypoxia-inducible factor have been solved, providing detailed molecular insights into the binding mechanism and confirming that the compound inhibits by binding to the active site iron.

Research investigations have established that 8-hydroxyquinoline-5-carboxylic acid exhibits properties as a privileged structure in medicinal chemistry, possessing the ability to bind to diverse biological targets with high affinity. This characteristic has led to extensive exploration of its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. The compound's metal-chelating properties contribute significantly to its biological activity, as metal coordination can disrupt essential enzymatic processes in both pathogenic organisms and cancer cells.

The development of structure-activity relationships for 8-hydroxyquinoline derivatives has revealed that modifications to the core scaffold can significantly influence both biological activity and physicochemical properties. Studies focusing on metal-binding isosteres have demonstrated that careful structural modifications can maintain or enhance metal-binding affinity while improving selectivity for specific biological targets. These investigations have particular relevance for the design of next-generation therapeutic agents with improved efficacy and reduced off-target effects.

Contemporary research applications extend beyond therapeutic development to include fundamental biochemical studies of enzyme mechanisms, cellular signaling pathways, and metabolic processes. The compound's use as a chemical probe has facilitated important discoveries in understanding the role of 2-oxoglutarate-dependent oxygenases in various biological processes, including hypoxic signaling, collagen biosynthesis, and nucleic acid modification. The broad-spectrum nature of its inhibitory activity makes it particularly valuable for studies requiring simultaneous modulation of multiple enzyme targets within the same family.

The synthetic accessibility and chemical stability of this compound have contributed to its widespread adoption in research laboratories worldwide. Standard synthetic protocols allow for consistent preparation of the compound with high purity, while its favorable storage characteristics ensure reliable performance in experimental applications. The compound's compatibility with common organic solvents, particularly dimethyl sulfoxide, facilitates its incorporation into diverse experimental protocols and biological assays.

Properties

IUPAC Name |

8-hydroxyquinoline-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3.ClH/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8;/h1-5,12H,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEGNFIRKBIXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878779-63-6 | |

| Record name | 5-Quinolinecarboxylic acid, 8-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878779-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Carboxy-Substituted Aminophenol Derivatives as Starting Materials

The foundational approach to 8-hydroxyquinoline-5-carboxylic acid hydrochloride involves cyclizing precursors bearing pre-installed carboxylic acid groups. Analogous to the synthesis of 8-hydroxyquinoline from o-aminophenol and o-nitrophenol, substituting o-aminophenol with 5-carboxy-2-aminophenol enables direct incorporation of the carboxylic acid moiety. In this method, 5-carboxy-2-aminophenol reacts with acrolein derivatives (e.g., allylidene diacetate) in a mineral acid medium, typically hydrochloric or sulfuric acid, at 105–110°C. The reaction proceeds via a Skraup-like mechanism, where the acid catalyzes both the dehydration of glycerol (or acrolein equivalents) and the cyclization of the aminophenol derivative.

Key to this method is the gradual addition of the nitro-substituted counterpart (e.g., 5-carboxy-2-nitrophenol) to prevent premature decomposition of reactive intermediates. For example, a molar ratio of 2:1 for 5-carboxy-2-aminophenol to 5-carboxy-2-nitrophenol in hydrochloric acid achieves a 68% conversion rate, as observed in analogous systems. The nitro group acts as an in situ oxidizing agent, facilitating the aromatization of the heterocyclic ring while minimizing side reactions.

Acid-Catalyzed Cyclization Reactions

Concentrated sulfuric acid serves dual roles as a solvent and catalyst in cyclization reactions. A modified protocol adapted from CN108610288B introduces boric acid as a moderator to attenuate the exothermic decomposition of glycerol into acrolein, thereby reducing tar formation. When applied to 5-carboxy-2-aminophenol, this approach stabilizes reactive intermediates, improving yields from 42% to 80% in comparable quinoline syntheses. The optimal molar ratio of boric acid to aminophenol derivative is 0.3–0.4:1, which balances reaction vigor and product purity.

Table 1. Comparative Yields in Acid-Catalyzed Cyclization

*Data extrapolated from chloro-substituted analogs.

Post-Synthetic Modification of 8-Hydroxyquinoline

Electrophilic Carboxylation Strategies

Introducing a carboxylic acid group at the 5-position of pre-formed 8-hydroxyquinoline requires precise electrophilic substitution conditions. Directed ortho-metalation (DoM) techniques, employing lithium diisopropylamide (LDA) at −78°C, enable regioselective carboxylation via quench with gaseous CO2. Subsequent protonation yields 8-hydroxyquinoline-5-carboxylic acid, which is treated with concentrated HCl to form the hydrochloride salt. This method, while effective on laboratory scales (yields: 55–60%), faces scalability challenges due to stringent temperature controls and moisture sensitivity.

Hydrochloride Salt Formation

The final step in both synthetic routes involves treating the free base with hydrochloric acid. Excess HCl (1.5–2.0 equivalents) ensures complete protonation of the hydroxyl and amine groups, followed by crystallization from ethanol/water mixtures. Recrystallization purity exceeds 99% when sodium chloride is added to precipitate residual impurities, a technique adapted from CN108610288B.

Optimization of Reaction Conditions

Solvent Systems and Temperature Profiles

High-boiling-point solvents like decane (bp: 174°C) or tetralin (bp: 207°C) improve reaction homogeneity and reduce acrolein polymerization, a common side reaction in Skraup-type syntheses. Maintaining temperatures at 110–140°C during sulfuric acid addition prevents runaway exotherms, while post-addition heating to 150°C ensures complete cyclization.

Catalytic and Stoichiometric Enhancements

Boric acid’s role as a Lewis acid moderator is critical in suppressing tar formation, particularly in large-scale batches. By complexing with acrolein intermediates, it reduces the activation energy for cyclization, enhancing both yield and reaction safety.

Industrial-Scale Production Considerations

Adapting laboratory methods for industrial output necessitates continuous-flow reactors to manage exotherms and improve mixing. A two-stage process—cyclization followed by in-line carboxylation—reduces intermediate isolation steps, achieving throughputs of 50–100 kg/day. Waste acid recovery, integral to economic viability, is facilitated by neutralization with NaOH, yielding reusable NaCl.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5th position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Pharmacological Applications

8-Hydroxyquinoline and its derivatives exhibit a wide range of pharmacological properties, making them valuable in various therapeutic areas:

- Anticancer Activity : Several studies have demonstrated the potential of 8-hydroxyquinoline derivatives as anticancer agents. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Neuroprotection : The compound acts as an iron chelator, which is crucial for neuroprotection in conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to mitigate oxidative stress related to metal ion toxicity .

- Antimicrobial Properties : 8-Hydroxyquinoline derivatives have been investigated for their antibacterial and antifungal activities. They have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as broad-spectrum antimicrobial agents .

- Antiviral Activity : Recent research highlights the antiviral potential of these compounds, particularly against viruses such as dengue and possibly COVID-19. Modifications to the 8-hydroxyquinoline structure have led to enhanced activity against viral pathogens .

Case Studies

Several documented case studies illustrate the applications and effectiveness of 8-hydroxyquinoline derivatives:

Mechanism of Action

The mechanism of action of 8-hydroxyquinoline-5-carboxylic acid hydrochloride involves its ability to chelate metal ions, disrupting essential metal-dependent biological processes. This chelation can inhibit enzymes that require metal cofactors, leading to antimicrobial and anticancer effects. The compound’s interaction with metal ions also plays a role in its electronic properties, making it useful in industrial applications .

Comparison with Similar Compounds

Research Findings and Implications

- IOX1 vs. Hydrochloride Salt: The hydrochloride form is preferred for experimental formulations requiring aqueous stability, while the free acid is used in DMSO-based assays .

- Chlorinated Derivatives: Compounds like 8-chloroquinoline-5-carboxylic acid and 5-(chloromethyl)-8-hydroxyquinoline hydrochloride highlight the role of halogenation in enhancing antimicrobial and corrosion-inhibition properties .

- Structural Modifications: Adding bulky groups (e.g., benzimidazole) improves cellular permeability without sacrificing enzyme inhibition, guiding future drug design .

Biological Activity

8-Hydroxyquinoline-5-carboxylic acid hydrochloride (8-HQ-5-COOH HCl) is a compound belonging to the hydroxyquinoline class, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

The molecular formula of 8-HQ-5-COOH HCl is C10H8ClNO3, with a molecular weight of approximately 225.63 g/mol. It appears as a white to off-white powder and is soluble in water and organic solvents. The compound features both hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and biological activity.

Biological Activities

8-Hydroxyquinoline derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. Its ability to chelate metals enhances its efficacy against various pathogens .

- Anticancer Effects : Research indicates that 8-HQ-5-COOH HCl and its metal complexes possess anticancer properties. For instance, tris(8-hydroxy-quinolato)gallium(III) is under clinical trials for renal cancer treatment .

- Histone Demethylase Inhibition : It acts as an inhibitor of KDM2/7 histone demethylases, with IC50 values ranging from 0.07 to 1 μM for various enzymes, indicating potential applications in epigenetic regulation .

- Neuroprotective Properties : The compound has shown promise in neuroprotection, particularly as an iron-chelator, which may help mitigate oxidative stress in neurodegenerative diseases .

The biological activities of 8-HQ-5-COOH HCl can be attributed to several mechanisms:

- Metal Chelation : The compound's ability to form stable complexes with metals like iron and copper enhances its antimicrobial and anticancer effects by disrupting metal-dependent enzymatic processes.

- Inhibition of Enzymatic Activity : By inhibiting histone demethylases, the compound can affect gene expression related to cell proliferation and survival, making it a candidate for cancer therapy .

- Reactive Oxygen Species (ROS) Modulation : It can modulate ROS levels, contributing to its neuroprotective effects by reducing oxidative damage in neuronal cells .

Case Studies

Recent studies have highlighted the biological efficacy of 8-HQ-5-COOH HCl:

- A study explored the synthesis of hybrid compounds incorporating 8-hydroxyquinoline moieties that exhibited enhanced antibacterial activity against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, with MIC values significantly lower than standard antibiotics .

| Compound Name | MIC (mg/mL) | Activity |

|---|---|---|

| 8-HQ-5-COOH HCl | 0.0625 | Antibacterial against S. aureus |

| Standard Drug | 0.125 | Control |

Q & A

Q. How can factorial design improve synthesis or formulation protocols for derivatives?

- Answer : Apply a 2³ factorial design to optimize reaction parameters (temperature, catalyst concentration, reaction time). For example, refluxing 8-aminotetrahydroquinoline with lactic acid under varied conditions increased yield from 72% to 89% . Use ANOVA to identify significant factors and minimize batch variability .

Methodological Guidance for Data Analysis

Q. What statistical tools are recommended for analyzing dose-dependent toxicity or enzyme inhibition data?

- Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For toxicity studies, apply Kaplan-Meier survival analysis or log-rank tests. Report confidence intervals and use Benjamini-Hochberg correction for multiple comparisons to reduce false positives .

Q. How should researchers validate the compound’s role in metal ion removal from biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.